molecular formula C10H20N2O2S2 B2964962 1-(Methylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2309570-20-3

1-(Methylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2964962
CAS RN: 2309570-20-3
M. Wt: 264.4
InChI Key: QERXYNZZTPHYKP-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, also known as MTDP, is a chemical compound that belongs to the class of diazepanes. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

Synthesis Methodologies and Applications

Ugi Multicomponent Reaction for Diazepane Synthesis : A significant application of compounds structurally related to 1-(Methylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is found in the synthesis of diazepane systems through Ugi multicomponent reactions. This approach facilitates the convergent synthesis of sulfonyl-containing diazepanones and their benzo-fused derivatives, showcasing the versatility of sulfonyl groups in multicomponent synthesis processes (Banfi et al., 2007).

Aza-[5 + 2] Cycloaddition for Sulfonyl Migration : Another research direction involves the sequential N- to C- and C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines. This is achieved via an operationally simple thermal aza-[5 + 2] cycloaddition reaction, highlighting the chemical behavior and synthetic utility of sulfonyl-containing compounds in constructing cyclic structures (Heo et al., 2020).

Direct Modification of Disulfide Bonds : Exploring the direct addition of disulfide compounds to alkynes (disulfide-yne reaction) and S-arylation with arenediazonium salt (disulfide-diazonium reaction), researchers aim to utilize these reactions for potential applications in protein research. These methods offer atom economy and provide insights into the reactivity of sulfonyl and related groups in the context of bioconjugation and protein modification (Hung et al., 2022).

Catalytic Cycloaddition Reactions : The use of sulfonyl-containing diazepines in catalytic multicomponent cycloaddition reactions represents another area of interest. These reactions enable the formation of biologically active compounds, indicating the potential for sulfonyl and diazepane derivatives in pharmaceutical synthesis and material science (Lee et al., 2014).

properties

IUPAC Name

1-methylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S2/c1-16(13,14)12-5-2-4-11(6-7-12)10-3-8-15-9-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERXYNZZTPHYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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